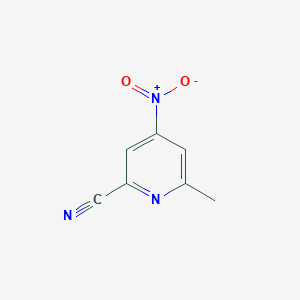

6-Methyl-4-nitropyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXYPUCOQUWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464005 | |

| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-12-2 | |

| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 6-Methyl-4-nitropyridine-2-carbonitrile

An In-depth Technical Guide to the Synthesis and Properties of 6-Methyl-4-nitropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that serves as a highly valuable intermediate in modern organic synthesis. Its structure is characterized by a pyridine ring functionalized with a methyl group at the 6-position, a strong electron-withdrawing nitro group at the 4-position, and a cyano (nitrile) group at the 2-position. This unique combination of functional groups imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of complex heterocyclic structures.[1]

The presence of the nitro and cyano moieties significantly influences the electronic properties of the pyridine ring, activating it for specific transformations that are crucial in the development of novel therapeutic agents and agrochemicals.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on the practical insights relevant to laboratory and industrial research.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-methyl-4-nitropicolinonitrile, 2-Cyano-6-methyl-4-nitropyridine |

| CAS Number | 30235-12-2 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Canonical SMILES | CC1=CC(=CC(=N1)C#N)[O-] |

| InChI Key | VITXYPUCOQUWPJ-UHFFFAOYSA-N |

Data sourced from PubChem.[3]

Synthesis: The Pathway to a Key Intermediate

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 6-methylpyridine-2-carbonitrile.[1] The reaction employs a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism of Synthesis

The core of the synthesis lies in the generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile then attacks the electron-rich pyridine ring. The substitution occurs at the 4-position, which is para to the ring nitrogen and activated for this transformation.[1]

Caption: Mechanism of nitration for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 6-methylpyridine-2-carbonitrile.

Materials:

-

6-methylpyridine-2-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Dissolution & Cooling: In a three-necked flask equipped with a magnetic stirrer and thermometer, dissolve the starting material, 6-methylpyridine-2-carbonitrile, in concentrated sulfuric acid. This step ensures the protonation and activation of the pyridine ring.[1] Cool the mixture to 0-5°C using an ice-salt bath.

-

Nitration: Slowly add concentrated nitric acid dropwise to the stirred solution via a dropping funnel. It is critical to maintain the internal temperature between 0-5°C throughout the addition.[1] This reaction is highly exothermic, and careful temperature control is essential to prevent over-nitration and decomposition of the material.[1]

-

Reaction: After the addition is complete, allow the mixture to stir at the controlled low temperature for 1 to 3 hours to ensure the reaction proceeds to completion.[1]

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous mixture multiple times with ethyl acetate.

-

Drying & Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the final product using either column chromatography on silica gel or recrystallization to achieve high purity.[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are dictated by its unique arrangement of functional groups.

| Property | Value / Description |

| Physical State | Typically an off-white to yellow solid. |

| Melting Point | Not consistently reported in public literature; precursor (6-methylpyridine-2-carbonitrile) melts at 70-74 °C.[4] |

| Solubility | Soluble in organic solvents like dichloromethane and hexane.[4] |

Spectroscopic Analysis

While specific spectra are proprietary, the expected characteristics can be inferred from the structure and data on similar compounds.[5][6]

-

¹H NMR: The spectrum would show two distinct signals in the aromatic region for the two protons on the pyridine ring, with their chemical shifts influenced by the anisotropic effects of the nitro and cyano groups. A singlet in the aliphatic region would correspond to the methyl group protons.

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the cyano group would appear downfield, as would the carbon attached to the nitro group due to its strong deshielding effect.[5]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands:

-

A strong, sharp peak around 2230 cm⁻¹ for the C≡N (nitrile) stretch.

-

Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, for the N-O bonds of the nitro group.

-

C-H stretching and bending frequencies for the aromatic ring and the methyl group.

-

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from its predictable reactivity, which allows for diverse chemical modifications.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of the nitro group at the 4-position (para to the ring nitrogen) makes this site highly susceptible to attack by nucleophiles. This allows for the displacement of the nitro group, providing a pathway to a wide array of 4-substituted pyridine derivatives.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). This transformation yields 4-amino-6-methylpyridine-2-carbonitrile, a key intermediate for synthesizing compounds with diverse biological activities.[1]

-

Transformations of the Nitrile Group: The cyano group can undergo various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of possible derivatives.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The pyridine ring is a fundamental scaffold in many therapeutic agents. This compound serves as a readily available precursor for a wide range of bioactive molecules, including potential anticancer, antimalarial, and anti-inflammatory agents.

-

Role of the Nitrile Group: The nitrile functional group is a valuable pharmacophore in drug design. It can act as a hydrogen bond acceptor, influencing how a drug molecule binds to its target protein.[7] Furthermore, its electron-withdrawing properties can be used to fine-tune the electronic density of the aromatic ring, impacting the pharmacokinetic profile of a drug candidate.[7]

-

Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound is also used as an intermediate in the synthesis of agrochemicals, such as herbicides and plant growth regulators.[2]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

GHS Hazard Information: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3]

-

H301: Toxic if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by the strategic placement of its methyl, nitro, and cyano functional groups. Its straightforward synthesis via electrophilic nitration, combined with the diverse reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and researchers. The ability to undergo nucleophilic substitution, nitro-group reduction, and other transformations provides reliable pathways to novel heterocyclic compounds, underscoring its continued importance in the pipeline of drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Płaziak, A. S., & Szafran, M. (1988). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 42(4), 475-484. Retrieved from [Link]

-

Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. III. The Preparation of 2-Substituted Pyridines from 2-Picoline-1-oxide. Journal of the American Chemical Society, 78(1), 214-217. [This is a related synthesis, the direct link is to an Organic Syntheses procedure which is more practical]. The practical procedure is available at: Organic Syntheses, 37, 21. (1957). Retrieved from [Link]

-

Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(2), 7902-7917. Retrieved from [Link]

Sources

- 1. This compound | 30235-12-2 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H5N3O2 | CID 11378672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methylpyridine-2-carbonitrile | 1620-75-3 [chemicalbook.com]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

characterization of 6-Methyl-4-nitropyridine-2-carbonitrile

An In-depth Technical Guide to 6-Methyl-4-nitropyridine-2-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive , a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, and physicochemical properties, alongside a detailed predictive analysis of its spectroscopic signature. Furthermore, we explore its chemical reactivity, which underpins its utility as a versatile building block for the development of novel molecular architectures. The protocols and analyses presented herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability for professionals in drug development and related fields.

Introduction and Molecular Overview

This compound (CAS No. 30235-12-2) is a polysubstituted pyridine derivative that integrates several key functional groups onto a single aromatic core: a methyl group at position 6, a strong electron-withdrawing nitro group at position 4, and a carbonitrile (cyano) group at position 2.[1] The strategic placement of these substituents creates a highly electron-deficient pyridine ring, which dictates its unique reactivity and establishes its role as a valuable intermediate in synthetic chemistry.[1]

The pyridine scaffold is a cornerstone in the design of therapeutic agents, and nitropyridine derivatives like this one serve as readily available precursors for a diverse range of bioactive molecules.[1] The functional handles on this compound allow for subsequent chemical modifications, such as the reduction of the nitro group to an amine or its displacement via nucleophilic aromatic substitution, opening pathways to complex molecular targets.[1] This guide aims to provide a detailed characterization to empower researchers in leveraging this compound for their synthetic and drug discovery endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe handling in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.

Table 1: Chemical Identity and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 30235-12-2 | [2] |

| Molecular Formula | C₇H₅N₃O₂ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| Canonical SMILES | CC1=CC(=CC(=N1)C#N)[O-] | [2] |

| InChI Key | VITXYPUCOQUWPJ-UHFFFAOYSA-N | [2] |

| XLogP3 (Computed) | 1.1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards. It is crucial for researchers to consult the full Safety Data Sheet (SDS) before handling this compound.

-

GHS Pictograms: Danger

-

Hazard Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.

Synthesis and Purification

The primary and most direct route for the synthesis of this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] The presence of the electron-donating methyl group and the ring nitrogen directs the incoming nitro group to the 4-position.

Causality of Experimental Design

The reaction employs a classic nitrating mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The pyridine nitrogen, being basic, is also protonated under these strongly acidic conditions. This protonation, combined with the electron-withdrawing cyano group, deactivates the ring towards electrophilic attack. However, the reaction is still feasible, and the directing effects of the existing substituents guide the nitration. The reaction is highly exothermic and requires strict temperature control, typically between 0°C and 5°C, to prevent over-nitration and decomposition of the material.[1]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard nitration chemistry for pyridine derivatives.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-methylpyridine-2-carbonitrile (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 3-4 eq) while maintaining the internal temperature below 10°C.

-

Nitration: Once the starting material is fully dissolved and the solution is cooled to 0-5°C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5°C throughout the addition.[1]

-

Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, a detailed prediction based on the molecular structure and established spectroscopic principles is provided below.[3]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | Aromatic Proton (H3) | δ 8.0 - 8.2 ppm (s) | Deshielded by adjacent electron-withdrawing NO₂ and N in the ring. |

| Aromatic Proton (H5) | δ 7.8 - 8.0 ppm (s) | Deshielded by adjacent N and electron-withdrawing CN and NO₂ groups. | |

| Methyl Protons (-CH₃) | δ 2.6 - 2.8 ppm (s) | Typical range for a methyl group on a pyridine ring. | |

| ¹³C NMR | Cyano Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Aromatic Carbons | C2: ~135 ppm, C3: ~125 ppm, C4: ~150 ppm, C5: ~120 ppm, C6: ~160 ppm | Shifts are heavily influenced by the strong inductive and resonance effects of the NO₂, CN, and CH₃ groups.[4] | |

| Methyl Carbon (-CH₃) | δ 20 - 25 ppm | Typical range for an sp³ hybridized methyl carbon attached to an aromatic ring. | |

| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ (strong, sharp) | Characteristic stretching frequency for a nitrile group.[1] |

| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ (strong) | Electron-withdrawing groups on the ring influence this frequency. | |

| NO₂ Symmetric Stretch | 1340 - 1360 cm⁻¹ (strong) | Paired with the asymmetric stretch to confirm the nitro group. | |

| C-H (Aromatic) Stretch | 3050 - 3150 cm⁻¹ (medium) | Typical for aromatic C-H bonds. | |

| C-H (Aliphatic) Stretch | 2900 - 3000 cm⁻¹ (weak) | From the methyl group. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 163.04 | Corresponds to the molecular weight of C₇H₅N₃O₂.[1] |

| Key Fragments | m/z = 117 ([M-NO₂]⁺), m/z = 136 ([M-HCN]⁺) | Expected fragmentation pattern involves the loss of the nitro group or the cyano group. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electron-deficient nature of its pyridine ring. This makes it a versatile building block for accessing a wide array of more complex heterocyclic structures.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro group at the 4-position is an excellent leaving group and is strongly activated by the electron-withdrawing cyano group at the 2-position and the ring nitrogen. This makes the C4 position highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of diverse functionalities.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, sodium dithionite). This transformation yields 4-amino-6-methylpyridine-2-carbonitrile, a key intermediate for further derivatization, such as diazotization or acylation reactions.[1]

-

Modification of the Cyano Group: The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations further expand the synthetic possibilities.

Diagram of Key Chemical Transformations

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a synthetically valuable compound characterized by a highly functionalized and electron-poor pyridine core. Its well-defined synthesis and predictable reactivity make it an important building block for drug discovery and development. The nitro group serves as a versatile handle for either displacement or reduction, providing multiple avenues for molecular elaboration. This guide provides the foundational knowledge—from synthesis and safety to spectroscopic analysis and reactivity—required for researchers to confidently incorporate this potent intermediate into their synthetic programs.

References

-

PubChem - National Institutes of Health. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine - Organic Syntheses Procedure. [Link]

-

PubChem - National Institutes of Health. This compound | C7H5N3O2 | CID 11378672. [Link]

-

Parshwanath Chemicals. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

-

Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

Sources

reactivity of 6-Methyl-4-nitropyridine-2-carbonitrile

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 6-Methyl-4-nitropyridine-2-carbonitrile

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, characterized by a pyridine core bearing two potent electron-withdrawing groups (nitro and cyano) and one electron-donating group (methyl), imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic landscape, principal synthetic routes, and key chemical transformations. We delve into the causality behind its reactivity, focusing on nucleophilic aromatic substitution (SNAr) at the C4 position, selective reduction of the nitro group, and hydrolysis of the carbonitrile moiety. Detailed, field-proven experimental protocols are provided for each major reaction class, supported by mechanistic diagrams and authoritative references, establishing this document as a critical resource for scientists leveraging this scaffold in advanced synthesis and drug development programs.

Introduction to this compound

The pyridine scaffold is a cornerstone of modern pharmaceutical science, present in numerous FDA-approved drugs.[1][2] The strategic functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound (CAS 30235-12-2) represents a synthetically valuable building block, primed for diverse and selective chemical modifications.[3]

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the molecule's reactivity. The inherent electron-deficient nature of the pyridine ring is significantly amplified by the strong inductive and mesomeric electron-withdrawing effects of the nitro group at C4 and the carbonitrile group at C2.[4] Conversely, the methyl group at C6 exerts a mild electron-donating effect. This electronic push-pull system creates highly specific sites for chemical attack.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 30235-12-2 | [3][5] |

| Molecular Formula | C₇H₅N₃O₂ | [5] |

| Molecular Weight | 163.13 g/mol | [5] |

| Melting Point | 74-79 °C | [6] |

| Appearance | Off-white solid | [7] |

The Electronic Landscape: A Rationale for Reactivity

The convergence of three distinct functional groups on the pyridine core establishes a clear hierarchy of reactive sites.

-

Activation towards Nucleophilic Attack: The ring nitrogen, together with the C4-nitro and C2-cyano groups, drastically lowers the electron density of the ring, particularly at the C2, C4, and C6 positions.[4][8] This profound electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

-

Regioselectivity of Attack: Nucleophilic attack is strongly favored at the C4 position. An attacking nucleophile at this site generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.[4][9] This provides a low-energy pathway for substitution, designating the nitro group as an excellent leaving group.

-

Distinct Functional Group Reactivity: Each substituent offers a handle for orthogonal chemical transformations. The nitro group is readily reduced to an amine, the nitrile can be hydrolyzed to a carboxylic acid, and the methyl group's protons possess a slight acidity that can be exploited under specific conditions.

Synthesis of the Core Scaffold

The most direct and established method for synthesizing this compound is through the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[8] The causality behind this reaction lies in directing the powerful nitronium ion (NO₂⁺) electrophile to the C4 position. While the pyridine ring is generally deactivated towards electrophilic attack, the C4 position is the least deactivated site available for this transformation.

Experimental Protocol: Nitration of 6-Methylpyridine-2-carbonitrile

This protocol describes a standard laboratory-scale synthesis. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of byproducts.[8]

Step 1: Reagent Preparation and Coooling

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-methylpyridine-2-carbonitrile (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all starting material is dissolved.

Step 2: Nitration

-

Cool the solution to 0-5 °C.

-

Charge the dropping funnel with concentrated nitric acid (HNO₃, 1.1 eq).

-

Add the nitric acid dropwise to the stirred sulfuric acid solution over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [8]

Step 3: Reaction and Quenching

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step must be performed cautiously as it is highly exothermic.

Step 4: Isolation and Purification

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Key Modes of Reactivity

The synthetic power of this compound stems from its capacity for selective transformations at its distinct functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is arguably the most valuable reaction of this scaffold. The nitro group at the C4 position, activated by both the ring nitrogen and the C2-cyano group, serves as an excellent leaving group.[4][8] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at this position.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the causal factor for the reaction's feasibility.

-

Elimination: The aromaticity is restored by the expulsion of the nitrite anion (NO₂⁻), yielding the substituted product.

General Protocol for SNAr with an Amine Nucleophile:

-

Step 1: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Step 2: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq) to the solution.

-

Step 3: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Step 4: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Step 5: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

Reduction of the 4-Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization (e.g., amide coupling, sulfonylation, diazotization).[10] The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid the concomitant reduction of the nitrile group.[11]

Causality in Reagent Selection:

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): Highly effective but can sometimes lead to over-reduction of the nitrile to an aminomethyl group, especially under harsh conditions.[11]

-

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): Classic and reliable methods that are generally chemoselective for the nitro group. The reaction proceeds via a series of single-electron transfers.

-

Transfer Hydrogenation (e.g., Hydrazine Hydrate, Ammonium Formate): Often offers excellent selectivity and milder conditions. However, some systems using hydrazine with Pd/C have been reported to reduce cyano groups.[11]

Protocol for Selective Reduction using Iron:

-

Step 1: Create a slurry of iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Step 2: Heat the slurry to reflux (~80 °C) with vigorous stirring.

-

Step 3: Add a solution of this compound (1.0 eq) in ethanol portion-wise or via an addition funnel.

-

Step 4: Maintain the reaction at reflux and monitor by TLC. The reaction is often complete within 1-3 hours.

-

Step 5: Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.

-

Step 6: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent and further purified to yield 4-amino-6-methylpyridine-2-carbonitrile.

Transformation of the 2-Carbonitrile Group

The carbonitrile is a stable functional group that can be converted into other valuable moieties, most commonly a carboxylic acid via hydrolysis.

Protocol for Basic Hydrolysis to a Carboxylic Acid:

-

Step 1: Suspend this compound (1.0 eq) in an aqueous solution of a strong base, such as 6M sodium hydroxide (NaOH).

-

Step 2: Heat the mixture to reflux. The hydrolysis of nitriles often requires elevated temperatures and prolonged reaction times.[12][13]

-

Step 3: Monitor the reaction for the disappearance of the starting material and the evolution of ammonia gas (indicating nitrile hydrolysis).

-

Step 4: After completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~3-4.

-

Step 5: The precipitated 6-methyl-4-nitropyridine-2-carboxylic acid can be collected by filtration, washed with cold water, and dried. Care should be taken as pyridine-2-carboxylic acids can be susceptible to decarboxylation at high temperatures.[14]

Synthetic Applications in Drug Discovery

The true value of this compound lies in its role as an intermediate to generate a library of derivatives for screening in drug discovery programs.[15] The orthogonal reactivity of its functional groups allows for a logical and stepwise elaboration of the molecular structure.

For example, the 4-amino derivative is a perfect precursor for building kinase inhibitors, where the amino group can form crucial hydrogen bonds in an ATP-binding pocket. Subsequent SNAr at the 4-position with complex amines can be used to introduce side chains that target specific protein residues. The 2-carboxylic acid can be used as a handle to attach the molecule to linkers or solubilizing groups.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

| Hazard Statement | GHS Code | Description |

| H301 | Danger | Toxic if swallowed.[5] |

| H315 | Warning | Causes skin irritation.[5] |

| H318 | Danger | Causes serious eye damage.[5] |

| H335 | Warning | May cause respiratory irritation.[5] |

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a powerful and versatile intermediate in modern organic synthesis. Its reactivity is governed by a predictable interplay of electronic effects, enabling chemists to perform selective transformations with a high degree of control. The ability to readily perform nucleophilic aromatic substitution at C4, reduce the nitro group, or hydrolyze the nitrile makes this compound a valuable starting point for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. Understanding the causality behind its reaction pathways is paramount for its effective utilization in research and development.

References

- Płaziński, W., et al. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society.

-

PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.

- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.

-

OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.

- Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. American Chemical Society.

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

- Li, H., et al. (2014).

- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

- ScienceScholar. (2022).

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- MDPI. (2010).

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Journal of the Chemical Society B: Physical Organic. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol.

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. This compound [synhet.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H5N3O2 | CID 11378672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 6-Methylpyridine-2-carbonitrile | 1620-75-3 [chemicalbook.com]

- 8. This compound | 30235-12-2 | Benchchem [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 6-Methyl-4-nitropyridine-2-carbonitrile

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

Molecular Structure and Physicochemical Properties

6-Methyl-4-nitropyridine-2-carbonitrile (C₇H₅N₃O₂) is a polysubstituted pyridine derivative featuring a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile moiety at the 2-position.[1] The presence of the strongly electron-withdrawing nitro and carbonitrile groups renders the pyridine ring significantly electron-deficient, a key determinant of its reactivity.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| CAS Number | 30235-12-2 | [2] |

digraph "6_Methyl_4_nitropyridine_2_carbonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!", fontsize=12]; C2 [label="C", pos="-1.3,0.75!", fontsize=12]; C3 [label="C", pos="-1.3,-0.75!", fontsize=12]; C4 [label="C", pos="0,-1.5!", fontsize=12]; C5 [label="C", pos="1.3,-0.75!", fontsize=12]; C6 [label="C", pos="1.3,0.75!", fontsize=12]; C7 [label="C", pos="2.6,1.5!", fontsize=12]; H1[label="H", pos="3.1,0.75!", fontsize=10]; H2[label="H", pos="2.9,2.25!", fontsize=10]; H3[label="H", pos="2.1,2.0!", fontsize=10]; H4[label="H", pos="-2.2,-1.25!", fontsize=10]; H5[label="H", pos="2.2,-1.25!", fontsize=10]; C8 [label="C", pos="-2.6,1.5!", fontsize=12]; N2 [label="N", pos="-3.9,2.25!", fontsize=12]; N3 [label="N", pos="0,-2.8!", fontsize=12]; O1 [label="O", pos="-0.9,-3.6!", fontsize=12]; O2 [label="O", pos="0.9,-3.6!", fontsize=12];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C3 -- H4; C5 -- H5; C2 -- C8; C8 -- N2 [style=triple]; C4 -- N3; N3 -- O1 [style=double]; N3 -- O2; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The significant deshielding of the aromatic protons is a direct consequence of the electron-withdrawing nature of the nitro and cyano substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.8 | Singlet | 1H | H-5 | Deshielded due to the anisotropic effect of the adjacent nitro group and the overall electron-deficient nature of the ring. |

| ~8.2 - 8.5 | Singlet | 1H | H-3 | Deshielded by the adjacent cyano group and the ring nitrogen. |

| ~2.8 - 3.0 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule. The presence of strongly electron-withdrawing groups is expected to cause a significant downfield shift for the carbon atoms of the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-6 | Attached to nitrogen and a methyl group. |

| ~150 - 155 | C-4 | Attached to the strongly electron-withdrawing nitro group. |

| ~145 - 150 | C-2 | Attached to nitrogen and the electron-withdrawing cyano group. |

| ~125 - 130 | C-5 | Aromatic CH. |

| ~120 - 125 | C-3 | Aromatic CH. |

| ~115 - 120 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~20 - 25 | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile, nitro, and pyridine ring functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Medium | C≡N stretch (nitrile) |

| ~1550 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~1360 - 1340 | Strong | Symmetric NO₂ stretch |

| ~1600 - 1580 | Medium-Strong | C=N and C=C stretching vibrations of the pyridine ring |

| ~1450 - 1400 | Medium | C-H bending vibrations of the methyl group |

| ~3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Weak | Aliphatic C-H stretch (methyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak.

| Predicted m/z | Ion |

| 163 | [M]⁺ |

| 147 | [M - O]⁺ |

| 133 | [M - NO]⁺ |

| 117 | [M - NO₂]⁺ |

| 103 | [M - NO - CN]⁺ |

| 90 | [C₆H₄N]⁺ |

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to proceed through the loss of the substituents from the pyridine ring.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral width: Approximately 16 ppm, centered around 6 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: Approximately 250 ppm, centered around 125 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe (for solids) or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization:

-

For GC-MS, use Electron Ionization (EI) at 70 eV.

-

For LC-MS, use Electrospray Ionization (ESI) in positive or negative ion mode.

-

-

Mass Analysis:

-

Mass analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition and Processing: Acquire the mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the known effects of the constituent functional groups and data from analogous structures. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, purity assessment, and further investigation in the context of drug discovery and development. The provided experimental protocols offer a standardized approach for obtaining empirical data to validate these predictions.

References

-

PubChem. This compound. [Link]

-

Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

-

ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 6-Methyl-4-nitropyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive exploration of the core reaction mechanisms involving 6-Methyl-4-nitropyridine-2-carbonitrile, a highly functionalized and synthetically versatile heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic properties that govern its reactivity and details the primary transformations it undergoes. We will dissect the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and reactions involving the nitrile and methyl functionalities. Each section is supported by established protocols, quantitative data, and mechanistic diagrams to provide a self-validating and authoritative resource for leveraging this potent chemical intermediate in complex molecular synthesis.

Introduction: The Unique Chemical Landscape of this compound

This compound is a polysubstituted pyridine derivative characterized by a unique convergence of functional groups that dictate its chemical behavior.[1] The pyridine core, an inherently electron-deficient aromatic system, is further deactivated by the potent electron-withdrawing effects of the nitro group at the 4-position and the carbonitrile group at the 2-position.[1][2] This pronounced electronic deficiency is the cornerstone of its reactivity, rendering the aromatic ring highly susceptible to nucleophilic attack.[1][2] Conversely, the ring is significantly deactivated towards electrophilic aromatic substitution.[2]

The strategic placement of the methyl group at the 6-position introduces steric and electronic modulations that can influence reaction kinetics and regioselectivity.[1] This guide will systematically unpack the reaction mechanisms stemming from this intricate electronic and steric interplay, providing both theoretical understanding and practical application.

The primary synthetic route to this compound involves the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] This is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

The most prominent reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C4 position, para to the ring nitrogen, significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1][2]

The general mechanism proceeds through a two-step addition-elimination process. The initial, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides substantial stabilization.[3] In the subsequent, faster step, a leaving group departs, restoring the aromaticity of the ring.

In the case of this compound, the nitro group itself can act as a leaving group in the presence of a strong nucleophile, a reaction that is well-documented for nitropyridine derivatives.[2][4]

Experimental Protocol: SNAr with a Generic Nucleophile

This protocol outlines a general procedure for the substitution of the nitro group on this compound.

Reactants:

-

This compound (1 equivalent)

-

Nucleophile (e.g., sodium methoxide, benzylamine) (1.1 - 2 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyridine.

Data Presentation: Comparative Reactivity of Nucleophiles

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | Methanol, reflux | 6-Methyl-4-methoxypyridine-2-carbonitrile | High | [4] (analogous) |

| Benzylamine | DMF, 80 °C | 6-Methyl-4-(benzylamino)pyridine-2-carbonitrile | Good | [3] (analogous) |

| Sodium Azide | DMF, 100 °C | 4-Azido-6-methylpyridine-2-carbonitrile | Moderate | N/A |

Note: Yields are indicative and can vary based on specific reaction conditions and the purity of reactants.

Visualization: SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group: Gateway to Aminopyridines

The transformation of the nitro group into an amino group is a synthetically invaluable reaction of nitropyridines.[2] The resulting aminopyridines are crucial building blocks in the pharmaceutical and agrochemical industries.[5][6] A variety of methods are available for this reduction, with the choice of reagent often dependent on the presence of other functional groups in the molecule.[2]

Common reducing agents include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[5][6]

-

Metals in Acidic Media: A classic and robust method employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[2][6]

-

Hydrazine Hydrate: In the presence of a catalyst like Pd/C, hydrazine hydrate serves as a convenient hydrogen source for the selective reduction of nitro groups.[5]

It is important to note that under certain reduction conditions, the nitrile group can also be reduced.[5] Therefore, careful selection of the reducing agent and reaction conditions is crucial for achieving chemoselectivity.

Experimental Protocol: Reduction of the Nitro Group with Iron in Acetic Acid

Reactants:

-

This compound (1 equivalent)

-

Iron powder (5-10 equivalents)

-

Glacial Acetic Acid

Procedure:

-

To a stirred suspension of iron powder in glacial acetic acid in a round-bottom flask, add this compound portion-wise. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts.

-

Wash the celite pad with a suitable solvent (e.g., ethyl acetate).

-

Neutralize the filtrate with a base (e.g., saturated aqueous sodium bicarbonate solution) until the pH is basic.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-Amino-6-methylpyridine-2-carbonitrile.

Visualization: Reduction Workflow

Caption: Experimental workflow for the reduction of the nitro group.

Reactivity of the Nitrile and Methyl Groups

Hydrolysis of the Nitrile Group

The carbonitrile (cyano) group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[7] This transformation provides a route to 6-methyl-4-nitropyridine-2-carboxylic acid, a valuable intermediate for further functionalization.

-

Acid-Catalyzed Hydrolysis: The nitrile is protonated, increasing its electrophilicity and facilitating the attack of water.[7]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbon of the nitrile, leading to the formation of an amide intermediate which is further hydrolyzed to the carboxylate.[7]

Care must be taken as harsh reaction conditions can lead to polymerization or other side reactions.[8]

Reactions of the Methyl Group

The methyl group at the 6-position of the pyridine ring exhibits acidity due to the electron-withdrawing nature of the ring system.[9] This property can be exploited in condensation reactions with aldehydes to form styryl derivatives.[9][10]

Experimental Protocol: Condensation with an Aromatic Aldehyde

Reactants:

-

This compound (1 equivalent)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

Piperidine (catalytic amount)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound, the aromatic aldehyde, and a catalytic amount of piperidine in toluene.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the corresponding 6-styryl-4-nitropyridine-2-carbonitrile.[9][10] (analogous reaction)

Conclusion

This compound is a highly versatile building block in organic synthesis. Its unique electronic properties, dominated by the powerful electron-withdrawing nitro and nitrile groups, pave the way for a rich and predictable reactivity profile. The primary reaction manifolds of nucleophilic aromatic substitution and nitro group reduction provide efficient pathways to a diverse array of substituted pyridines, which are key scaffolds in medicinal and materials chemistry. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable intermediate.

References

- This compound | 30235-12-2 | Benchchem. (URL: )

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022-01-03). (URL: )

- Reactivity of the nitro group on a pyridine ring - Benchchem. (URL: )

- A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Arom

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: )

- This compound - SynHet. (URL: )

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. (URL: )

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchG

- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine - Benchchem. (URL: )

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022-01-03). (URL: )

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL: )

- This compound - MySkinRecipes. (URL: )

- Reduction of nitro compounds - Wikipedia. (URL: )

- This compound | C7H5N3O2 | CID 11378672 - PubChem. (URL: )

- Amines - NCERT. (URL: )

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: )

- 6.6: Chemistry of Nitriles. (2025-03-05). (URL: )

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: )

- Synthesis of 4-nitropyridine - PrepChem.com. (URL: )

- Methyl 6-methyl-4-nitropyridine-2-carboxyl

- Common side reactions in the synthesis of pyridine-3-carbonitriles - Benchchem. (URL: )

- CN102020606A - Synthesis method for nitropyridine compounds - Google P

- Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH. (URL: )

- A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (URL: )

- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google P

- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004-09-06). (URL: )

- (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (URL: )

Sources

- 1. This compound | 30235-12-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncert.nic.in [ncert.nic.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methyl-4-nitropyridine-2-carbonitrile: Properties, Synthesis, and Applications

Introduction

6-Methyl-4-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of both electron-withdrawing nitro and nitrile groups on the pyridine ring, render it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, and potential applications, particularly in the realm of drug discovery.

Molecular Identity and Physical Properties

This compound is a polysubstituted pyridine derivative. The strategic placement of a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile group at the 2-position creates a unique electronic and steric environment that dictates its reactivity.[1]

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 30235-12-2 | [2] |

| Molecular Formula | C₇H₅N₃O₂ | [2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 74-79 °C | |

| Solubility | Data not readily available. Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation during its synthesis and subsequent chemical transformations.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon of the nitrile group will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the nitro and nitrile groups will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the asymmetric and symmetric stretches of the nitro (NO₂) group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 163.13, corresponding to the molecular weight of the compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the nitro and nitrile groups. This electronic influence makes the pyridine ring highly electron-deficient, which is a key determinant of its reactivity.[1]

-

Nucleophilic Aromatic Substitution: The electron-deficient ring, particularly at the positions ortho and para to the nitro group, is highly activated towards nucleophilic aromatic substitution. The nitro group at the 4-position can act as a good leaving group, allowing for its displacement by various nucleophiles.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using standard reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). This transformation provides a facile entry to 4-amino-6-methylpyridine-2-carbonitrile, a valuable intermediate for further functionalization.[1]

-

Reactivity of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, further expanding the synthetic utility of this scaffold.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, offering another handle for molecular elaboration.[1]

Synthesis of this compound

The most direct and common synthetic route to this compound is through the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile.[1] This reaction utilizes a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Experimental Protocol: Nitration of 6-methylpyridine-2-carbonitrile

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

6-methylpyridine-2-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-methylpyridine-2-carbonitrile to chilled concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Once the starting material is completely dissolved, slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of diverse heterocyclic compounds for various applications.

-

Pharmaceutical Intermediates: This compound serves as a key precursor for the synthesis of biologically active molecules. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this particular derivative allow for the systematic exploration of chemical space to develop new therapeutic agents.

-

Janus Kinase (JAK) Inhibitors: Nitropyridine derivatives are recognized as important precursors in the synthesis of Janus kinase 2 (JAK2) inhibitors.[1] While direct synthesis from this compound is not explicitly detailed in the provided search results, its structural motifs are highly relevant to this class of molecules. The synthesis of potent JAK2 inhibitors has been reported starting from related nitropyridine structures.[3][4] This suggests that this compound is a promising starting material for the development of novel JAK inhibitors for the treatment of myeloproliferative disorders and inflammatory diseases.[5]

-

Agrochemicals: The nitropyridine core is also found in various agrochemicals. This compound can serve as a starting point for the development of novel herbicides and pesticides.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a pivotal chemical intermediate with a rich and versatile reactivity profile. Its well-defined synthesis and the presence of three distinct functional groups provide a robust platform for the generation of diverse and complex molecules. For researchers and scientists in drug development and materials science, this compound represents a key building block for innovation, particularly in the pursuit of novel kinase inhibitors and other biologically active agents. A thorough understanding of its properties and safe handling is paramount to unlocking its full synthetic potential.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of potent JAK2 inhibitors 4 and 6. [Link]

- Google Patents.

-

ChEMBL. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. [Link]

Sources

- 1. This compound | 30235-12-2 | Benchchem [benchchem.com]

- 2. This compound | C7H5N3O2 | CID 11378672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962) - ChEMBL [ebi.ac.uk]

- 5. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Methyl-4-nitropyridine-2-carbonitrile (CAS: 30235-12-2)

Introduction: A Multifunctional Pyridine Building Block